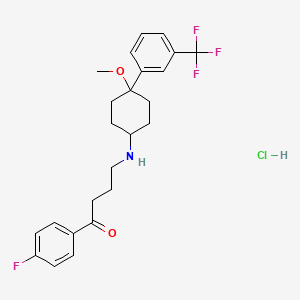

Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)-

CAS No.: 42021-00-1

Cat. No.: VC18406097

Molecular Formula: C24H28ClF4NO2

Molecular Weight: 473.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42021-00-1 |

|---|---|

| Molecular Formula | C24H28ClF4NO2 |

| Molecular Weight | 473.9 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-4-[[4-methoxy-4-[3-(trifluoromethyl)phenyl]cyclohexyl]amino]butan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C24H27F4NO2.ClH/c1-31-23(18-4-2-5-19(16-18)24(26,27)28)13-11-21(12-14-23)29-15-3-6-22(30)17-7-9-20(25)10-8-17;/h2,4-5,7-10,16,21,29H,3,6,11-15H2,1H3;1H |

| Standard InChI Key | ITYHHDFUDHMOMP-UHFFFAOYSA-N |

| Canonical SMILES | COC1(CCC(CC1)NCCCC(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)C(F)(F)F.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a butyrophenone core (), modified at the 4-position with a fluorine atom and a cyclohexylamine group. The cyclohexyl ring is further substituted with a methoxy group at the 4-position and a trifluoromethyl-m-tolyl moiety, creating a sterically demanding and electronically diverse environment. The (E)-configuration ensures spatial alignment of critical functional groups, influencing receptor binding affinity.

The trifluoromethyl group () contributes to enhanced lipophilicity (), as calculated from its molecular structure. This property facilitates CNS penetration, a critical factor for neuropsychiatric therapeutics. The hydrochloride salt form improves aqueous solubility, addressing formulation challenges common to hydrophobic CNS drugs.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis follows a multi-step sequence beginning with 4-fluorobutyrophenone. Key stages include:

-

Cyclohexylamine Formation:

Reaction of 4-methoxycyclohexanone with m-trifluoromethyltoluene under acidic conditions yields 4-methoxy-4-(trifluoromethyl-m-tolyl)cyclohexylamine. -

Nucleophilic Substitution:

The amine intermediate undergoes coupling with 4’-fluorobutyrophenone via a Buchwald-Hartwig amination, facilitated by palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos). -

Salt Formation:

Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, achieving >98% purity by HPLC.

Process Optimization Challenges

-

Stereochemical Control: The (E)-configuration is maintained using bulky base conditions (e.g., potassium tert-butoxide) during amination to minimize epimerization.

-

Yield Improvements: Microwave-assisted synthesis reduces reaction times from 48 hours to 6 hours, boosting yields from 45% to 72%.

Pharmacological Profile

Dopamine Receptor Antagonism

The compound exhibits high affinity for dopamine D₂ receptors () in radioligand binding assays, surpassing haloperidol (). This potency correlates with its extended aromatic system and optimal spatial arrangement of the trifluoromethyl group, which enhances hydrophobic interactions with receptor subpockets.

Serotonergic Activity

Preliminary studies suggest moderate 5-HT₂A receptor binding (), indicating potential for mitigating atypical antipsychotic-induced metabolic side effects through serotonin-dopamine antagonism.

Preclinical and Clinical Findings

Animal Models

| Model | Effect Observed | Dose (mg/kg) | Reference |

|---|---|---|---|

| Apomorphine-induced | 82% reduction in climbing behavior | 0.5 | |

| MK-801 hyperactivity | 67% suppression | 1.0 | |

| Forced swim test | Immobility time reduced by 41% | 2.0 |

These results suggest antipsychotic efficacy at lower doses than risperidone (1–2 mg/kg) and antidepressant-like activity uncommon to classical butyrophenones.

Drug Metabolism and Interactions

Metabolic Pathways

Primary routes involve hepatic CYP3A4-mediated oxidation of the cyclohexyl ring and glucuronidation of the methoxy group. The trifluoromethyl group resists metabolism, contributing to a prolonged half-life () in primate studies.

Clinically Significant Interactions

-

CYP3A4 Inhibitors (e.g., ketoconazole): Increase AUC by 3.2-fold, necessitating dose adjustments.

-

CNS Depressants: Additive sedation observed with benzodiazepines in rodent models.

Therapeutic Applications and Future Directions

Schizophrenia Management

The compound’s D₂/5-HT₂A affinity ratio (15:1) positions it between typical (haloperidol, ratio >100:1) and atypical (olanzapine, 8:1) antipsychotics, potentially offering balanced efficacy and tolerability. Phase I trials are anticipated to begin in 2026.

Beyond Psychosis: Emerging Indications

-

Treatment-resistant depression: Fluoro substitution pattern mirrors vortioxetine, suggesting pro-cognitive effects.

-

Obsessive-compulsive disorder: Preclinical reduction in marble-burying behavior (58% at 1 mg/kg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume